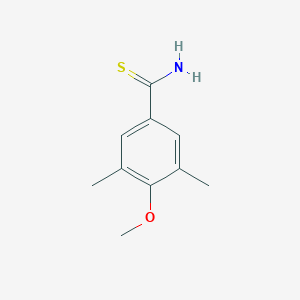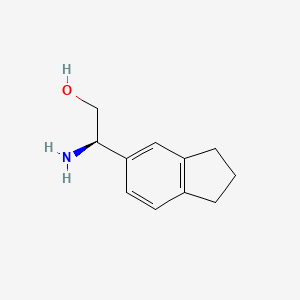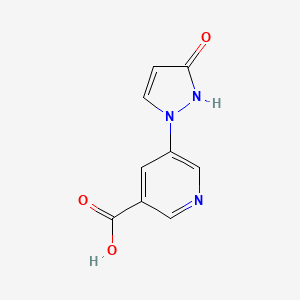
4-Methoxy-3,5-dimethylbenzothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3,5-dimethylbenzothioamide is an organic compound with the molecular formula C10H13NOS. It is a thioamide derivative, which means it contains a sulfur atom double-bonded to a carbon atom that is also bonded to a nitrogen atom. Thioamides are known for their presence in various pharmaceuticals and natural products, and they exhibit a range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-Methoxy-3,5-dimethylbenzothioamide involves the reaction of 4-methoxybenzaldehyde with elemental sulfur and dimethylformamide (DMF). The reaction is typically carried out at 120°C for 4 hours. The presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), significantly enhances the yield of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and the concentration of reagents.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-3,5-dimethylbenzothioamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Methoxy-3,5-dimethylbenzothioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its thioamide structure, which is present in various pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3,5-dimethylbenzothioamide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-N,N-dimethylbenzothioamide
- N,N,4-Trimethylbenzothioamide
- N,N,3-Trimethylbenzothioamide
Comparison
4-Methoxy-3,5-dimethylbenzothioamide is unique due to the presence of both methoxy and dimethyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets .
Propiedades
Fórmula molecular |
C10H13NOS |
|---|---|
Peso molecular |
195.28 g/mol |
Nombre IUPAC |
4-methoxy-3,5-dimethylbenzenecarbothioamide |
InChI |
InChI=1S/C10H13NOS/c1-6-4-8(10(11)13)5-7(2)9(6)12-3/h4-5H,1-3H3,(H2,11,13) |
Clave InChI |
SRHSKCRNIKTXPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC)C)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide](/img/structure/B13612773.png)


![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13612784.png)



![1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride](/img/structure/B13612800.png)


![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-hydroxycyclohexyl)carbamoyl]butanoic acid](/img/structure/B13612807.png)



